2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole
Description
The compound 2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole features a 1,3,4-thiadiazole core substituted at the C-2 position with a 3,5-dimethoxybenzylthio group and at C-5 with a 4-methylpiperazine moiety. The 3,5-dimethoxybenzyl group may enhance lipophilicity and membrane penetration, while the 4-methylpiperazine substituent could contribute to solubility and receptor interactions, common in antitumor or antimicrobial agents .
Properties
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S2/c1-19-4-6-20(7-5-19)15-17-18-16(24-15)23-11-12-8-13(21-2)10-14(9-12)22-3/h8-10H,4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBAVHMLJOXEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 3,5-Dimethoxybenzyl Group: The 3,5-dimethoxybenzyl group can be introduced through nucleophilic substitution reactions using 3,5-dimethoxybenzyl halides and thiadiazole intermediates.
Attachment of the 4-Methylpiperazin-1-yl Group: The 4-methylpiperazin-1-yl group can be attached via nucleophilic substitution reactions using 4-methylpiperazine and appropriate thiadiazole intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atoms in the thiadiazole ring, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and piperazine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including the compound . The 1,3,4-thiadiazole ring is known for its ability to inhibit cancer cell growth through various mechanisms:
- Mechanisms of Action : Thiadiazole derivatives can inhibit RNA and DNA synthesis without significantly affecting protein synthesis, which is crucial for cancer cell proliferation. They also interact with key enzymes involved in tumorigenesis, such as phosphodiesterase and histone deacetylase .
- Case Studies : Research indicates that compounds similar to 2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines in vitro. For instance, studies have shown that these compounds can effectively target and kill cancer cells while sparing normal cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities:
- Antibacterial and Antifungal Activity : Research has demonstrated that thiadiazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against various fungal strains. The compound's structure allows it to penetrate microbial cell walls effectively .
- Testing Methods : The antimicrobial efficacy is typically assessed using the disc diffusion method and minimum inhibitory concentration (MIC) assays. Results from these tests indicate that the compound shows promising activity against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties:
- Mechanism : The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines and mediators. This makes compounds like this compound potential candidates for treating inflammatory diseases .
Central Nervous System Activity
Recent studies suggest that thiadiazole derivatives may have effects on the central nervous system:
- CNS Depressant Effects : Some derivatives have been shown to exhibit CNS depressant activity, which could be useful in treating conditions like anxiety and insomnia .
Synthesis and Characterization
The synthesis of this compound typically involves:
Mechanism of Action
The mechanism of action of 2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Comparisons: Thiadiazole vs. Oxadiazole
- Thiadiazole: Known for antitumor, antimicrobial, and antiparasitic activities. The rigid planar structure facilitates DNA intercalation or enzyme inhibition .
- Oxadiazole : highlights oxadiazole thioethers as potent fungicides (e.g., 50% inhibition of Sclerotinia sclerotiorum at 50 µg/mL). The oxadiazole core may offer better metabolic stability but reduced solubility compared to thiadiazoles .
Pharmacological and Toxicity Profiles
- Antitumor Potential: Benzothiazole-linked thiadiazoles in showed 100% protection in MES assays, suggesting the target compound’s 4-methylpiperazine group (common in kinase inhibitors) may enhance antitumor efficacy. However, neurotoxicity risks (evaluated via rotarod tests in analogs) require validation .
- Antimicrobial Activity: Schiff base-derived thiadiazoles () with benzyl groups exhibited gram-negative antibacterial activity.
Biological Activity
The compound 2-((3,5-Dimethoxybenzyl)thio)-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole represents a significant class of heterocyclic compounds known for their diverse biological activities. The structural framework of this compound includes a thiadiazole ring, which is recognized for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 336.42 g/mol. The presence of the thiadiazole ring contributes to its pharmacological properties.
Compounds containing the thiadiazole moiety have been shown to interact with various biological targets. The proposed mechanisms of action include:
- Enzyme Inhibition : Thiadiazoles may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : These compounds can act as modulators for various receptors, influencing pathways related to inflammation and cell proliferation.
- DNA Interaction : Some derivatives exhibit the ability to intercalate with DNA, which may lead to cytotoxic effects against cancer cells.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. For instance, studies indicate that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungal strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Dimethoxybenzyl-thiadiazole | Staphylococcus aureus | 32 µg/mL |
| 2-Dimethoxybenzyl-thiadiazole | Escherichia coli | 64 µg/mL |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. A notable study revealed that derivatives similar to our compound exhibited cytotoxic effects on various cancer cell lines.
- Case Study : A derivative was tested against human breast cancer cells (MCF-7), showing a significant reduction in cell viability at concentrations as low as 10 µg/mL.
Anti-inflammatory Effects
Thiadiazoles have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.
Research Findings and Case Studies
Recent research has highlighted the biological activities associated with thiadiazole derivatives:
- Cytotoxicity Studies : Kandemir et al. evaluated a series of thiadiazole derivatives for cytotoxicity against human cancer cell lines. The results indicated that certain compounds had IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy .
- Antimicrobial Assessments : A comparative study demonstrated that specific thiadiazole derivatives had lower MIC values than conventional antibiotics against resistant strains of bacteria .
- Pharmacokinetic Properties : Investigations into the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of these compounds revealed favorable characteristics for oral bioavailability and metabolic stability .
Q & A
Q. Basic
- HPLC : Monitor degradation products under stress conditions (e.g., heat, UV light).
- TLC : Track reaction progress using silica plates and UV visualization (as in ) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values () .
- Thermogravimetric analysis (TGA) : Assess thermal stability (melting points: 100–150°C range, ) .
How can analogs of this compound be designed to improve pharmacokinetic properties?
Q. Advanced
- Substituent engineering : Replace 3,5-dimethoxybenzyl with fluorinated aryl groups to enhance metabolic stability (see for trifluoromethyl effects) .
- Prodrug strategies : Introduce hydrolyzable esters at the piperazine nitrogen to prolong half-life (analogous to methods in ) .
- Solubility enhancement : Incorporate polar groups (e.g., hydroxyl or carboxylate) while maintaining thiadiazole core integrity () .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Catalyst optimization : Transition from stoichiometric acids (e.g., HClO4 in ) to recyclable catalysts (e.g., Amberlyst-15) .
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., ethanol/water mixtures, ) .
- Byproduct management : Monitor thioether oxidation to sulfoxides using LC-MS and adjust reaction atmospheres (N2 vs. O2) .
How does the thiadiazole core contribute to electronic properties?
Advanced
The 1,3,4-thiadiazole ring is electron-deficient due to:
- Resonance effects : Delocalization of π-electrons across N and S atoms lowers LUMO energy, facilitating nucleophilic attacks () .
- Electrophilicity at C-2 and C-5 : Positions are activated for substitution reactions, as shown in cyclization studies () .
DFT calculations (e.g., Gaussian 09) can quantify charge distribution and predict reactivity .
What in vitro models are suitable for evaluating antitumor potential?
Q. Advanced
- Cell line panels : Test against NCI-60 cancer lines with dose-response curves (IC50 < 10 µM indicates promise, as in ) .
- Apoptosis assays : Use Annexin V/PI staining to confirm mechanism (e.g., caspase-3 activation).
- Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) to assess additive effects .
How can structural analogs overcome drug resistance mechanisms?
Q. Advanced
- P-glycoprotein inhibition : Introduce bulky substituents (e.g., diphenylmethyl in ) to evade efflux pumps .
- Target mutation resilience : Design flexible substituents (e.g., rotatable bonds in 3,5-dimethoxybenzyl) to accommodate binding pocket variations () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
